2-(Methyldithio)isobutyraldehyde

説明

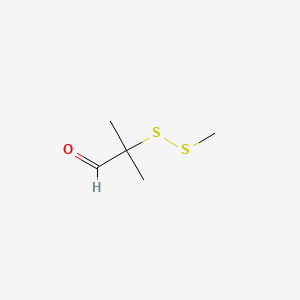

Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-(methyldisulfanyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS2/c1-5(2,4-6)8-7-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBWEJJOETYCSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9070903 | |

| Record name | Propanal, 2-methyl-2-(methyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

46.00 °C. @ 1.00 mm Hg | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water;soluble in alcohol and oils | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.095-1.100 | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/684/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67952-60-7 | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67952-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methyldithio)isobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2-methyl-2-(methyldithio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanal, 2-methyl-2-(methyldithio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9070903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(methyldithio)propionaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLDITHIO)ISOBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D5G4AZ6L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

80.00 to 83.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-2-(methyldithio)propanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methyldithio)isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 2-(Methyldithio)isobutyraldehyde. The information is intended to support research and development activities in the fields of chemistry, food science, and pharmaceuticals.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-methyl-2-(methyldisulfanyl)propanal, is an organic disulfide compound.[1][2] It is recognized for its utility in organic synthesis and as a building block for more complex molecules.[3] The compound typically appears as a colorless to pale yellow liquid.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀OS₂ | [1][3] |

| Molecular Weight | 150.26 g/mol | [2][3] |

| CAS Number | 67952-60-7 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Boiling Point | 46.0 °C at 1.00 mm Hg | [1] |

| Melting Point | 80.0 to 83.0 °C at 760.00 mm Hg | [1] |

| Density | 1.095-1.100 g/cm³ | [1] |

| Refractive Index | 1.512-1.522 | [1] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[4] | [1][4] |

| IUPAC Name | 2-methyl-2-(methyldisulfanyl)propanal | [1] |

| Synonyms | This compound, Cocoa propanal, FEMA 3866 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from isobutyraldehyde. The following protocol is based on established chemical synthesis methodologies.[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 2-methyl-2-(methylthio)propionaldehyde, a related precursor, from isobutyraldehyde. This process is a key step towards producing this compound.

Materials:

-

Chlorine gas[5]

-

Organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide)[5]

-

Aqueous solution of sodium methyl mercaptide[5]

-

Hydroxylamine (for subsequent reaction steps not detailed here)[5]

-

Reaction vessel equipped for gas introduction and temperature control

Procedure:

-

Chlorination:

-

Dissolve isobutyraldehyde in an appropriate organic solvent within the reaction vessel.[5]

-

Maintain the temperature of the solution between 0-50 °C, with an optimal range of 25-35 °C.[5]

-

Introduce chlorine gas into the solution to initiate the chlorination reaction, forming 2-chloro-2-methyl propanal.[5]

-

-

Thiolation:

-

Work-up and Purification (General Procedure):

-

After the reaction is complete, perform a liquid-liquid extraction to separate the organic product from the aqueous phase.

-

Wash the organic layer with water and brine to remove impurities.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation to obtain the final compound.

-

Note: The synthesis of the dithio compound involves further steps not detailed in the referenced patent, which focuses on a related monothio- and oxime-containing molecule.

Caption: Synthesis workflow for a key precursor of this compound.

Reactivity, Applications, and Biological Relevance

This compound is a versatile compound with applications spanning multiple industries. Its reactivity is primarily centered around the aldehyde and disulfide functional groups.

-

Flavor and Fragrance: It is used as a flavoring agent in food products and to create unique fragrance profiles.[1][3]

-

Chemical Synthesis: It serves as an intermediate and a sulfur source in the synthesis of complex sulfur-containing molecules, which are crucial in pharmaceuticals and agrochemicals.[3]

-

Polymer Chemistry: The compound's reactivity allows it to be used as a modifier to enhance the properties of various polymers.[3]

-

Agriculture: Research has explored its potential use as a plant growth regulator to improve crop yields and resistance to environmental stress.[3]

-

Pharmaceutical Research: It has been investigated for potential therapeutic properties, including antimicrobial and antifungal activities.[3]

Caption: Key application areas for this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are used to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show signals corresponding to the methyl protons of the methyldithio group, the gem-dimethyl protons, and the aldehydic proton. The chemical shifts and splitting patterns would confirm the connectivity of the molecule.

-

¹³C NMR would show distinct signals for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the S-methyl carbon.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would show the molecular ion peak corresponding to its molecular weight.

-

Fragmentation patterns would likely involve cleavage of the C-S and S-S bonds, providing further structural evidence.

-

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed (Acute toxicity, Oral, Category 4).[4] It is also listed as an irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

- 6. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]

An In-depth Technical Guide to the Synthesis of 2-(Methyldithio)isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(methyldithio)isobutyraldehyde, a compound of interest in the flavor, fragrance, and pharmaceutical industries. The primary synthesis pathway elucidated involves a two-step process commencing with the chlorination of isobutyraldehyde to yield 2-chloro-2-methylpropanal, which is subsequently converted to the target disulfide. This document details the proposed reaction mechanism, summarizes key quantitative data, and provides generalized experimental protocols. The information is intended to serve as a foundational resource for researchers engaged in the synthesis and application of sulfur-containing organic compounds.

Introduction

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound recognized for its characteristic aroma, which has led to its application in the food and fragrance sectors.[1][2] Beyond its sensory properties, the molecule's disulfide functional group suggests potential for broader applications in agrochemicals and as an intermediate in pharmaceutical synthesis.[3] This guide focuses on the chemical synthesis of this compound, providing a detailed examination of the most plausible synthetic route based on available literature.

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of this compound begins with the readily available starting material, isobutyraldehyde. The proposed pathway consists of two primary transformations:

-

α-Chlorination of Isobutyraldehyde: The first step involves the selective chlorination of isobutyraldehyde at the α-position to form 2-chloro-2-methylpropanal.

-

Disulfide Formation: The resulting α-chloro aldehyde is then reacted with a sulfur nucleophile to introduce the methyldithio group.

This pathway is advantageous due to the low cost of the starting material and the relatively straightforward nature of the reactions.

Logical Relationship of the Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 2-Chloro-2-methylpropanal

This protocol is adapted from a patent describing the synthesis of a related compound.

Materials:

-

Isobutyraldehyde

-

Chlorine gas

-

Organic solvent (e.g., 1,2-dichloroethane, N,N-dimethylformamide)

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve isobutyraldehyde in an appropriate organic solvent.

-

Cool the solution to the desired reaction temperature (see Table 1).

-

Slowly bubble chlorine gas through the stirred solution, maintaining the temperature within the specified range.

-

Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS, TLC).

-

Upon completion, the solvent can be removed under reduced pressure to yield crude 2-chloro-2-methylpropanal.

Synthesis of this compound

This is a generalized protocol based on known reactions of alkyl halides with disulfide-forming reagents.

Materials:

-

2-Chloro-2-methylpropanal

-

Sodium methyl disulfide (CH₃SSNa) or a mixture of sodium sulfide (Na₂S) and dimethyl disulfide ((CH₃)₂S₂)

-

Aprotic polar solvent (e.g., DMSO, DMF)

Procedure:

-

In a reaction vessel, dissolve 2-chloro-2-methylpropanal in an aprotic polar solvent.

-

Add sodium methyl disulfide to the solution. If sodium methyl disulfide is not available, it can be generated in situ from sodium sulfide and dimethyl disulfide.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the intermediate, 2-chloro-2-methylpropanal. Data for the subsequent disulfide formation step is not available in the reviewed literature.

| Parameter | Value | Reference |

| Synthesis of 2-Chloro-2-methylpropanal | ||

| Starting Material | Isobutyraldehyde | Patent CN1323785A |

| Reagent | Chlorine | Patent CN1323785A |

| Solvent | 1,2-dichloroethane | Patent CN1323785A |

| Temperature | 10-15 °C | Patent CN1323785A |

| Yield | 73.3% | Patent CN1323785A |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀OS₂ | [4] |

| Molecular Weight | 150.26 g/mol | [4] |

| Appearance | Pale yellow to yellow liquid | [5] |

| Boiling Point | 41 - 43 °C | [3] |

| Density | 1.09 g/cm³ (Lit.) | [3] |

| Refractive Index | n20/D 1.515 - 1.535 | [3] |

Biological and Signaling Pathway Information

Currently, there is a paucity of information in the scientific literature regarding specific signaling pathways or detailed biological activities of this compound. Its primary documented use is as a flavoring agent.[1][2] General statements in commercial literature suggest potential applications as a plant growth regulator and for its antimicrobial and antifungal properties, though specific studies to validate these claims are not publicly available.[3] The structurally related starting material, isobutyraldehyde, has been shown to be a respiratory tract toxicant at high concentrations in animal studies but was not found to be carcinogenic.[6] Further research is required to elucidate any specific biological mechanisms of action for this compound.

Conclusion

The synthesis of this compound can be plausibly achieved through a two-step process involving the α-chlorination of isobutyraldehyde followed by nucleophilic substitution with a methyl disulfide source. While quantitative data and a detailed experimental protocol for the final disulfide formation step are not yet available in the public domain, this guide provides a solid theoretical and practical foundation for researchers to develop a robust synthesis protocol. The lack of information on the specific biological activities and signaling pathways of this compound highlights an area ripe for future investigation, particularly given its presence in consumer products and potential for broader chemical applications.

References

- 1. Human Metabolome Database: Showing metabocard for 2-Methyl-2-(methyldithio)propanal (HMDB0038889) [hmdb.ca]

- 2. Isobutyraldehyde In Aroma Synthesis For Fruity Esters [chemicalbull.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]

- 5. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isobutyraldehyde administered by inhalation (whole body exposure) for up to thirteen weeks or two years was a respiratory tract toxicant but was not carcinogenic in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 2-methyl-2-(methyldithio)propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-methyl-2-(methyldithio)propanal is an organosulfur compound that has been identified as a contributor to the aroma profile of certain food products, particularly imparting grilled and savory notes.[1] As a member of the dialkyldisulfide class of molecules, it possesses a unique structural arrangement that warrants a detailed analytical investigation. This technical guide provides a comprehensive overview of the structural and chemical properties of 2-methyl-2-(methyldithio)propanal, including proposed methodologies for its synthesis and characterization. Furthermore, this document explores its potential, though largely uncharacterized, biological relevance by examining the known activities of structurally related dialkyldisulfides. The information presented herein is intended to serve as a foundational resource for researchers in the fields of flavor chemistry, natural products, and drug discovery.

Chemical and Physical Properties

2-methyl-2-(methyldithio)propanal is a volatile organic compound with the chemical formula C5H10OS2.[2] It is classified as a dialkyldisulfide, characterized by the presence of a disulfide bond (S-S) linking a methyl group and a 2-methylpropanal moiety. The presence of both an aldehyde functional group and a disulfide linkage contributes to its chemical reactivity and distinct organoleptic properties.[2][3]

Table 1: Physicochemical Properties of 2-methyl-2-(methyldithio)propanal

| Property | Value | Source |

| Molecular Formula | C5H10OS2 | [2] |

| Molecular Weight | 150.26 g/mol | [4] |

| CAS Number | 67952-60-7 | [4] |

| Appearance | Colorless to pale yellow liquid (estimated) | [5] |

| Boiling Point | 184-185 °C at 760 mmHg | [5] |

| Flash Point | 72.22 °C | [5] |

| Water Solubility | Very slightly soluble | [5] |

| logP (o/w) | 2.234 (estimated) | [5] |

| Synonyms | 2-methyl-2-(methyldithio)propionaldehyde, FEMA 3866 | [4] |

Proposed Synthesis

Experimental Protocol: Proposed Synthesis

Step 1: α-Thiolation of Isobutyraldehyde

-

To a solution of isobutyraldehyde in an aprotic solvent (e.g., tetrahydrofuran), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at a low temperature (-78 °C) to form the corresponding enolate.

-

Slowly add elemental sulfur (S8) to the enolate solution.

-

Quench the reaction with a reducing agent, such as sodium borohydride, to yield 2-methyl-2-mercaptopropanal.

-

Purify the intermediate product by column chromatography.

Step 2: Formation of the Disulfide Bond

-

Dissolve the purified 2-methyl-2-mercaptopropanal in a suitable solvent (e.g., dichloromethane).

-

Add a methylsulfenylating agent, such as methanesulfenyl chloride (CH3SCl) or, alternatively, react it with dimethyl disulfide (CH3SSCH3) in the presence of a mild base.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 2-methyl-2-(methyldithio)propanal, by vacuum distillation or column chromatography.

References

- 1. imreblank.ch [imreblank.ch]

- 2. Showing Compound 2-Methyl-2-(methyldithio)propanal (FDB018351) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for 2-Methyl-2-(methyldithio)propanal (HMDB0038889) [hmdb.ca]

- 4. 2-methyl-2-(methyldithio)propanal [webbook.nist.gov]

- 5. cocoa propanal, 67952-60-7 [thegoodscentscompany.com]

The Formation of 2-(Methyldithio)isobutyraldehyde in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This technical guide delves into the formation of a specific, yet impactful, sulfur-containing flavor compound: 2-(methyldithio)isobutyraldehyde. While direct literature detailing the precise Maillard pathway to this compound is scarce, this document synthesizes existing knowledge on the reactivity of its precursors—isobutyraldehyde and sulfur compounds like methanethiol and dimethyl disulfide—within the Maillard reaction framework. This guide provides a hypothetical formation pathway, summarizes key reactant properties, and outlines experimental approaches for its investigation.

Introduction to this compound

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a volatile organic compound recognized for its contribution to the flavor profiles of various food products.[1] Its characteristic aroma is often associated with savory, meaty, and roasted notes. The presence of a disulfide bond within its structure is a key feature, suggesting a formation mechanism involving sulfur-containing precursors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H10OS2 | [1][2][3] |

| Molecular Weight | 150.26 g/mol | [1][3] |

| Appearance | Pale yellow to yellow liquid | [1] |

| Boiling Point | 41 - 43 °C | [1] |

| CAS Number | 67952-60-7 | [1][3] |

The Maillard Reaction: A Brief Overview

The Maillard reaction proceeds through a series of stages, commencing with the condensation of a reducing sugar and an amino acid to form an N-substituted glycosylamine. This intermediate undergoes rearrangement to form Amadori or Heyns products. Subsequent degradation and reaction of these products lead to the formation of a plethora of heterocyclic compounds, including furans, pyrazines, and sulfur-containing molecules, which are responsible for the rich flavors and aromas of cooked foods. The Strecker degradation of amino acids is a critical pathway within the Maillard reaction for the generation of aldehydes and many sulfur-containing aroma compounds.

Proposed Formation Pathway of this compound

Based on the known reactivity of isobutyraldehyde and sulfur compounds, a plausible pathway for the formation of this compound within the Maillard reaction can be postulated. This pathway likely involves the interaction of key intermediates generated during the reaction.

Precursor Generation

-

Isobutyraldehyde ((CH₃)₂CHCHO): This branched-chain aldehyde can be formed during the Maillard reaction through the Strecker degradation of the amino acid valine.[4] It is a colorless, volatile liquid with a characteristic pungent, straw-like odor.[4]

-

Methanethiol (CH₃SH) and Dimethyl Disulfide (CH₃SSCH₃): Sulfur-containing amino acids, such as methionine and cysteine, are key precursors to volatile sulfur compounds in the Maillard reaction. Methionine can degrade to form methanethiol, a highly volatile compound with a distinct odor. Methanethiol can then be oxidized to dimethyl disulfide.[5][6] Dimethyl disulfide is a common chemical used for sulfiding hydrotreating and hydrocracking catalysts and is known to decompose to form H₂S under certain conditions.[5]

Proposed Reaction Mechanism

The formation of this compound likely proceeds through the following steps:

-

α-Thiolation of Isobutyraldehyde: In the Maillard reaction environment, methanethiol can act as a nucleophile and attack the α-carbon of isobutyraldehyde. This reaction is likely facilitated by the complex reaction milieu of the Maillard reaction.

-

Oxidative Coupling: The resulting α-mercapto-isobutyraldehyde can then undergo oxidative coupling with another molecule of methanethiol to form the disulfide bond, yielding this compound. Alternatively, a direct reaction between α-mercapto-isobutyraldehyde and dimethyl disulfide could also lead to the final product through a thiol-disulfide exchange reaction.

The following diagram illustrates this proposed logical relationship:

Experimental Protocols for Investigation

To validate the proposed pathway and quantify the formation of this compound, the following experimental protocols can be employed.

Model Maillard Reaction System

A model system allows for the controlled investigation of the reaction.

Materials:

-

L-Valine (as a source of isobutyraldehyde)

-

L-Methionine or L-Cysteine (as a source of sulfur compounds)

-

D-Glucose (as the reducing sugar)

-

Phosphate buffer (to control pH)

-

High-purity water

-

Isobutyraldehyde (as a standard)

-

Methanethiol or Dimethyl disulfide (as standards)

-

This compound (as a standard, if available)

Procedure:

-

Prepare equimolar solutions of L-valine, L-methionine (or L-cysteine), and D-glucose in a phosphate buffer (e.g., 0.1 M, pH 7.0).

-

Combine the solutions in a sealed reaction vessel.

-

Heat the reaction mixture at a controlled temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).

-

At timed intervals, withdraw samples and immediately cool them in an ice bath to quench the reaction.

-

Extract the volatile compounds from the samples using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (SPME).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

The following workflow diagram illustrates the experimental process:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile compounds.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

A suitable capillary column (e.g., DB-5ms or equivalent).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230°C.

Identification and Quantification:

-

Identification of this compound and other volatile compounds will be based on the comparison of their mass spectra and retention times with those of authentic standards.

-

Quantification can be performed using an internal standard method.

Quantitative Data and Influencing Factors

-

Temperature and Time: Higher temperatures and longer reaction times generally favor the Maillard reaction and the formation of volatile compounds, up to a certain point where degradation may occur.

-

pH: The pH of the reaction medium can significantly impact the rate of the Maillard reaction and the types of products formed.

-

Concentration of Precursors: The concentrations of valine, methionine/cysteine, and the reducing sugar will directly affect the yield of the target compound.

Systematic studies using the experimental protocol outlined above would be necessary to generate quantitative data and build a comprehensive understanding of these relationships. The table below can be used to structure the data from such experiments.

Table 2: Hypothetical Data Structure for Quantitative Analysis

| Temperature (°C) | Time (min) | pH | Valine (mol/L) | Methionine (mol/L) | Glucose (mol/L) | This compound (µg/L) |

| 100 | 30 | 6.0 | 0.1 | 0.1 | 0.1 | |

| 100 | 60 | 6.0 | 0.1 | 0.1 | 0.1 | |

| 120 | 30 | 7.0 | 0.1 | 0.1 | 0.1 | |

| 120 | 60 | 7.0 | 0.1 | 0.1 | 0.1 | |

| 140 | 30 | 8.0 | 0.1 | 0.1 | 0.1 | |

| 140 | 60 | 8.0 | 0.1 | 0.1 | 0.1 |

Conclusion

The formation of this compound in the Maillard reaction is a complex process that likely involves the interaction of isobutyraldehyde, derived from the Strecker degradation of valine, with sulfur compounds originating from the degradation of methionine or cysteine. While a definitive pathway has yet to be elucidated in the literature, this guide provides a scientifically plausible mechanism and a framework for its experimental investigation. Further research, employing controlled model systems and advanced analytical techniques like GC-MS, is crucial to fully understand the formation of this important flavor compound and to control its generation in food and other relevant systems. This knowledge will be invaluable for researchers in flavor chemistry, food science, and professionals in drug development who may encounter this molecule in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]

- 4. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

- 5. Dimethyl Disulfide (DMDS) - Reactor Resources Sulfiding Services [reactor-resources.com]

- 6. Dimethyl disulfide - Wikipedia [en.wikipedia.org]

2-(Methyldithio)isobutyraldehyde physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 2-(Methyldithio)isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is an organic disulfide compound with applications in organic synthesis and as a flavoring agent.[1][2] A thorough understanding of its physical characteristics is essential for its application in research, particularly in drug development and materials science where precise properties influence reaction kinetics, formulation, and stability. This guide provides a consolidated overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical framework for understanding these characteristics.

Chemical Identity

-

IUPAC Name: 2-methyl-2-(methyldisulfanyl)propanal[3]

-

Synonyms: this compound, 2-methyl-2-(methyldithio)propanal[3]

-

CAS Number: 67952-60-7[3]

-

Molecular Formula: C₅H₁₀OS₂[3]

Physical and Chemical Properties

The physical state of this compound is described as a colorless to pale yellow liquid.[1][2][3] It is recognized for its utility as a sulfur source in the synthesis of complex sulfur-containing molecules, which are significant in pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical characteristics of this compound.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 150.26 - 150.3 g/mol | [1][2][3] | |

| Boiling Point | 41 - 43 °C | At unspecified pressure. | [1] |

| 46.00 °C | At 1.00 mm Hg. | [3] | |

| Melting Point | 80.00 to 83.00 °C | At 760.00 mm Hg. | [3] |

| Density | 1.09 g/mL (Lit.) | [1] | |

| 1.095 - 1.100 | [3] | ||

| Refractive Index | n20/D 1.515 - 1.535 | [1] | |

| 1.512 - 1.522 | [3] | ||

| Solubility | Very slightly soluble in water. | [2][3] | |

| Soluble in alcohol and oils. | [2][3] |

Experimental Protocols

While specific experimental records for the determination of this compound's physical properties are not detailed in the available literature, the following are standard methodologies employed for such characterizations.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[4][5]

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.[4]

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[5][6]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[6]

-

Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. At this point, heating is discontinued.[4][6]

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

Melting Point Determination (Capillary Method)

For compounds that are solid at room temperature, the capillary method is a standard for determining the melting point.[3]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of about 3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath, in close proximity to a high-accuracy thermometer.[2][3]

-

Heating: The apparatus is heated at a controlled rate. A preliminary, rapid heating can be done to find an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2°C per minute, as it approaches the expected melting point.[2][8]

-

Observation and Measurement: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.[3]

Density Measurement (Pycnometer or Gravimetric Method)

The density of a liquid can be accurately determined by measuring the mass of a known volume.

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[9][10]

-

Volume Measurement: A precise volume of the liquid is added to the graduated cylinder.[10]

-

Mass of Liquid and Container: The combined mass of the liquid and the container is measured.[10]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[9] This procedure should be repeated multiple times to ensure accuracy.[10]

Refractive Index Measurement (Digital Refractometer)

A digital refractometer provides a rapid and precise measurement of a liquid's refractive index.

-

Calibration: The instrument is calibrated, typically with distilled water.

-

Sample Application: A small volume (0.5 to 1 mL) of the liquid sample is placed on the prism of the refractometer.

-

Measurement: The instrument automatically measures the refractive index based on the principle of total internal reflection. The reading is digitally displayed, often along with the temperature at which the measurement was taken.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental characteristic.

-

Sample and Solvent: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[11]

-

Addition of Solvent: A small volume of the solvent (e.g., 0.75 mL of water) is added in portions.[11]

-

Observation: The mixture is vigorously agitated after each addition. The substance is classified as soluble if it forms a homogeneous solution, and insoluble if it remains as a separate phase.[1][11]

-

pH Measurement: If the compound is water-soluble, the pH of the solution can be tested with litmus paper to identify acidic or basic properties.[1]

Logical Relationships of Physical Characteristics

The interplay of a molecule's structure and its physical properties is a core concept in chemistry. The following diagram illustrates the logical relationships between the structural features of this compound and its observed physical characteristics.

References

- 1. scribd.com [scribd.com]

- 2. thinksrs.com [thinksrs.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. westlab.com [westlab.com]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic and Synthetic Profile of 2-(Methyldithio)isobutyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(Methyldithio)isobutyraldehyde (CAS No. 67952-60-7). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data alongside detailed, generalized experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers utilizing this compound in organic synthesis, flavor and fragrance development, and pharmaceutical research.[1]

Chemical Properties and Physical Data

This compound, also known as 2-methyl-2-(methyldisulfanyl)propanal, is a pale yellow to yellow liquid.[1] It is recognized for its utility as an intermediate in the synthesis of complex organic molecules and as a source of sulfur in the development of novel sulfur-containing compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀OS₂ | [2][3] |

| Molecular Weight | 150.26 g/mol | [2][3] |

| CAS Number | 67952-60-7 | [3][4] |

| Appearance | Pale yellow to yellow liquid | [1] |

| Density | 1.09 g/mL (lit.) | [1] |

| Boiling Point | 41 - 43 °C | [1] |

| Refractive Index (n20/D) | 1.515 - 1.535 | [1] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [3] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure. These predictions are derived from standard spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s | 1H | Aldehyde proton (-CHO) |

| ~2.4 | s | 3H | Methyl protons of the dithio group (-S-S-CH₃) |

| ~1.4 | s | 6H | Methyl protons on the quaternary carbon (-C(CH₃)₂) |

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | Aldehyde carbonyl carbon (-CHO) |

| ~60 | Quaternary carbon (-C(CH₃)₂) |

| ~25 | Methyl carbons on the quaternary carbon (-C(CH₃)₂) |

| ~23 | Methyl carbon of the dithio group (-S-S-CH₃) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 121 | [M - CHO]⁺ |

| 103 | [M - S-CH₃]⁺ |

| 75 | [C(CH₃)₂CHO]⁺ |

| 47 | [S-CH₃]⁺ |

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~2970 | C-H stretch (alkane) |

| ~2820, ~2720 | C-H stretch (aldehyde) |

| ~1725 | C=O stretch (aldehyde) |

| ~1460, ~1380 | C-H bend (alkane) |

| ~540 | S-S stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy: [5][6][7][8][9][10]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate relaxation delay (e.g., 1-2 seconds) and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the ¹³C nucleus is less sensitive than the proton.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Mass Spectrometry

Protocol for Electrospray Ionization (ESI) Mass Spectrometry: [11][12][13][14][15][16][17][18][19]

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow rate and temperature.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: [20][21][22][23][24]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Synthetic and Analytical Workflow

Caption: Proposed synthesis and analytical workflow for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. forskning.ruc.dk [forskning.ruc.dk]

- 11. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. uknml.com [uknml.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. organomation.com [organomation.com]

- 17. uni-saarland.de [uni-saarland.de]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. m.youtube.com [m.youtube.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 22. drawellanalytical.com [drawellanalytical.com]

- 23. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 24. researchgate.net [researchgate.net]

- 25. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Thermal Degradation of 2-(Methyldithio)isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal degradation of 2-(Methyldithio)isobutyraldehyde. Due to the limited direct experimental data on this specific compound, this document synthesizes information from analogous structures, namely organic disulfides and aldehydes, to propose potential degradation pathways. It also outlines detailed experimental protocols for investigating its thermal stability and decomposition products. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the thermal behavior of this compound.

Introduction

This compound is a sulfur-containing aldehyde with applications in various fields, including as a flavoring agent. Understanding its thermal stability is crucial for its use in manufacturing processes, for ensuring product safety, and for predicting its behavior under elevated temperatures. This guide provides a theoretical framework for its thermal degradation and a practical approach for its experimental investigation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal degradation studies.

| Property | Value |

| Molecular Formula | C₅H₁₀OS₂ |

| Molecular Weight | 150.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 41-43 °C @ 1 mmHg |

| Density | 1.09 g/cm³ |

| Refractive Index | 1.515 - 1.535 |

Proposed Thermal Degradation Pathways

Based on the thermal decomposition of analogous organic disulfides and aldehydes, a hypothetical degradation pathway for this compound is proposed. The primary cleavage is expected to occur at the sulfur-sulfur bond, which is typically the weakest bond in dialkyl disulfides. The aldehyde group can also undergo decomposition.

A potential thermal degradation pathway is illustrated in the following diagram:

Experimental Protocols for Studying Thermal Degradation

A systematic experimental approach is necessary to elucidate the actual thermal degradation behavior of this compound. The following are detailed protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition and the temperature ranges of major mass loss events.

Instrumentation: A thermogravimetric analyzer capable of operating in a controlled atmosphere (e.g., nitrogen, air) with a programmable temperature ramp.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., alumina, platinum).

-

Instrument Setup:

-

Purge the instrument with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the temperature to ramp from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.

-

Determine the onset temperature of decomposition and the temperatures corresponding to 5%, 10%, and 50% mass loss.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation.

Objective: To separate and identify the chemical compounds produced during the thermal decomposition of this compound.

Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of this compound into a pyrolysis sample tube or cup.

-

Pyrolysis:

-

Set the pyrolysis temperature. A single-shot pyrolysis at a temperature determined from TGA results (e.g., the temperature of maximum decomposition rate) or a stepped pyrolysis at multiple temperatures can be performed.

-

Rapidly heat the sample to the set temperature in an inert atmosphere (e.g., helium).

-

-

Gas Chromatography:

-

The pyrolysis products are swept into the GC column.

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) for the separation of the expected degradation products.

-

Program the GC oven temperature to achieve good separation of the analytes. A typical program might start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 280 °C).

-

-

Mass Spectrometry:

-

As compounds elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured.

-

Acquire mass spectra over a suitable mass range (e.g., m/z 35-550).

-

-

Data Analysis:

-

Identify the individual degradation products by comparing their mass spectra with a spectral library (e.g., NIST).

-

Quantify the relative abundance of each product from the peak areas in the total ion chromatogram.

-

The logical workflow for a comprehensive thermal degradation study is depicted below:

Unveiling the Presence of a Potent Flavor Compound: A Technical Guide to the Natural Occurrence of 2-(Methyldithio)isobutyraldehyde

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence of 2-(Methyldithio)isobutyraldehyde, a potent flavor compound found in a variety of food products. This in-depth resource is designed for researchers, scientists, and drug development professionals, providing a consolidated overview of its presence, formation, and analytical methodologies.

This compound, a sulfur-containing aldehyde, plays a significant role in the characteristic aroma profiles of various cooked and fermented foods. Its complex and potent aroma makes it a molecule of great interest to the flavor and fragrance industry. This guide synthesizes available scientific data to present a clear understanding of its natural origins.

Natural Occurrence and Concentration

While this compound is utilized as a flavoring agent in the food industry, its natural presence is a result of complex chemical reactions during food processing and aging.[1][2] It has been identified as a volatile component contributing to the flavor profile of certain cheeses and is believed to be formed during the ripening process. The enzymatic and microbial activities during cheese maturation create a cascade of biochemical changes, leading to the formation of various flavor compounds, including sulfur-containing molecules like this compound.

In cooked meats, particularly beef, the high temperatures employed during cooking initiate a series of reactions, including the Maillard reaction and the degradation of sulfur-containing amino acids, which are precursors to the formation of this aldehyde. The presence of Strecker aldehydes, which are known to contribute to nutty and malty flavors in aged Cheddar cheese, suggests a potential link to the formation of this compound.[3]

The Allium genus, which includes onions and garlic, is renowned for its rich diversity of sulfur-containing compounds.[4][5] While direct evidence for the natural occurrence of this compound in raw Allium species is limited in the reviewed literature, the degradation of sulfur-containing precursors during processing or cooking could potentially lead to its formation.

Quantitative data on the concentration of this compound in various food matrices is still an emerging area of research. The table below summarizes the currently available information.

| Food Matrix | Concentration Range | Analytical Method | Reference |

| Aged Cheddar Cheese | Not specified in reviewed literature | GC-Olfactometry, GC-MS | [3] |

| Cooked Beef | Not specified in reviewed literature | GC-MS | |

| Allium Species | Not specified in reviewed literature | GC-MS | [4][5] |

Formation Pathways

The primary mechanism for the formation of this compound in food is believed to be the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction. The amino acid valine can be a precursor to isobutyraldehyde.[6] Subsequent reactions involving sulfur compounds, such as methanethiol, can then lead to the formation of the final dithio-compound.

The following diagram illustrates a proposed pathway for the formation of this compound.

Experimental Protocols for Analysis

The identification and quantification of this compound in complex food matrices require sophisticated analytical techniques. The standard methodology involves the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.

1. Sample Preparation and Extraction:

-

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample or directly immersed in a liquid sample to adsorb volatile and semi-volatile compounds.

-

Solvent Extraction: This traditional method involves the use of an organic solvent to extract the flavor compounds from the food matrix.

-

Simultaneous Distillation-Extraction (SDE): This technique is suitable for the extraction of volatile compounds from aqueous samples.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Gas Chromatography (GC): The extracted compounds are separated based on their volatility and polarity on a capillary column.

-

Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.

The following diagram outlines a general workflow for the analysis of this compound in food samples.

Sensory Properties

The sensory perception of this compound is described as having savory, soupy, and slightly sulfury notes. Its potent and complex aroma contributes significantly to the overall flavor profile of the foods in which it is present. Understanding its sensory attributes is crucial for flavor chemists and food scientists in the development of new food products and flavor formulations.

This technical guide provides a foundational understanding of the natural occurrence of this compound. Further research is needed to quantify its concentration in a wider range of food products and to fully elucidate the intricate pathways of its formation. Such knowledge will be invaluable for optimizing food processing techniques to enhance desirable flavors and for the development of novel flavor ingredients.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of nutty flavor in cheddar cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Isobutyraldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-(Methyldithio)isobutyraldehyde

CAS Number: 67952-60-7 Synonyms: 2-Methyl-2-(methyldisulfanyl)propanal

This technical guide provides a comprehensive overview of 2-(methyldithio)isobutyraldehyde, a sulfur-containing aldehyde with significant applications in the flavor and fragrance industry and potential uses in pharmaceutical and agricultural sectors. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and biological activities.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor profile.[1][2][3][4][5] It is a key contributor to the aroma of various cooked foods, particularly meat and roasted coffee.[6][7][8][9][10][11][12][13][14][15] The following table summarizes its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀OS₂ | [1][2] |

| Molecular Weight | 150.26 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 46 °C @ 1.00 mm Hg | [1] |

| Density | 1.095-1.100 g/cm³ | [1] |

| Refractive Index | 1.512-1.522 | [1] |

| Solubility | Very slightly soluble in water | [1] |

Synthesis

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 2-Chloro-2-methylpropanal

-

In a well-ventilated fume hood, dissolve isobutyraldehyde in a suitable organic solvent (e.g., 1,2-dichloroethane or N,N-dimethylformamide) in a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser.

-

Maintain the reaction temperature between 25-35 °C using a water bath.

-

Slowly bubble chlorine gas through the solution with constant stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.

-

Upon completion, stop the chlorine gas flow and purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any residual chlorine.

-

The resulting solution containing 2-chloro-2-methylpropanal can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

-

Prepare an aqueous solution of sodium methyl mercaptide.

-

In a separate reaction vessel, add the solution of 2-chloro-2-methylpropanal from the previous step.

-

Slowly add the aqueous solution of sodium methyl mercaptide to the 2-chloro-2-methylpropanal solution with vigorous stirring.

-

Maintain the reaction temperature and monitor its progress by GC.

-

After the reaction is complete, perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or dichloromethane) to isolate the product.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

References

- 1. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(METHYLDITHIO)-ISOBUTYRALDEHYDE | 67952-60-7 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 2-Methyl-2-(methyldithio)propanal (HMDB0038889) [hmdb.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. Showing Compound 2-Methyl-2-(methyldithio)propanal (FDB018351) - FooDB [foodb.ca]

- 6. beefresearch.org [beefresearch.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Effective Strategies for Understanding Meat Flavor: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. foodsciencejournal.com [foodsciencejournal.com]

- 12. researchgate.net [researchgate.net]

- 13. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 14. annex.exploratorium.edu [annex.exploratorium.edu]

- 15. researchgate.net [researchgate.net]

- 16. CN1323785A - Isobutyraldehyde process of synthesizing 2-methyl-2-methylthio propionaldoxime - Google Patents [patents.google.com]

Olfactory Properties of 2-(Methyldithio)isobutyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methyldithio)isobutyraldehyde, also known as 2-methyl-2-(methyldithio)propanal, is a volatile organic compound recognized for its significant contribution to the aroma of various food products, most notably cocoa and chocolate. This technical guide provides a comprehensive overview of the olfactory properties of this sulfur-containing aldehyde. It includes a summary of its known sensory characteristics, a discussion of the analytical methodologies employed for its evaluation, and a proposed signaling pathway for its perception. This document is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, sensory science, and pharmacology.

Introduction

This compound (CAS No. 67952-60-7) is a key flavor compound that imparts desirable aromatic notes to a variety of consumer products.[1] Its characteristic "aromatic cocoa dark chocolate" and "smoky" scent profile makes it a significant component in the formulation of flavors and fragrances.[2] As a volatile sulfur compound, its potent odor is detectable even at low concentrations, highlighting the importance of understanding its olfactory properties for quality control and new product development. This guide synthesizes the available scientific information on its sensory attributes, the experimental protocols for their assessment, and the potential biological mechanisms underlying its perception.

Physicochemical and Regulatory Information

A summary of the key physicochemical properties and regulatory identifiers for this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H10OS2 | [3] |

| Molecular Weight | 150.26 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 46 °C @ 1 mmHg | [4] |

| FEMA Number | 3866 | [3] |

| JECFA Number | 580 | [3] |

| Odor Description | Aromatic, cocoa, dark chocolate, smoky | [2] |

Olfactory Profile

The olfactory profile of this compound is predominantly characterized by its association with cocoa and chocolate aromas. Sensory evaluations have consistently described its scent as having notes of dark chocolate and a smoky, roasted quality.

Quantitative Olfactory Data

The potency of this compound is often evaluated using techniques such as Aroma Extract Dilution Analysis (AEDA), which provides a Flavor Dilution (FD) factor. The FD factor represents the highest dilution at which an odorant is still detectable by gas chromatography-olfactometry (GC-O) and serves as a measure of its aroma intensity. While specific FD factors for pure this compound are not cited, AEDA studies on chocolate have identified numerous potent odorants, highlighting the utility of this method for characterizing key aroma compounds.[5][6]

Experimental Protocols for Olfactory Analysis

The evaluation of the olfactory properties of volatile compounds like this compound relies on a combination of instrumental and sensory analysis techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a complex volatile mixture. An extract of the sample is injected into a gas chromatograph, and the eluting compounds are simultaneously directed to a detector (e.g., a mass spectrometer for identification) and a sniffing port where a trained sensory panelist assesses the odor.

A detailed workflow for GC-O analysis is presented below:

Aroma Extract Dilution Analysis (AEDA)

AEDA is a method used in conjunction with GC-O to determine the relative potency of odorants in a sample. The sample extract is serially diluted, and each dilution is analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still perceived is its Flavor Dilution (FD) factor.

The logical workflow for AEDA is as follows:

Sensory Panel Evaluation

For a comprehensive understanding of the olfactory properties, a trained sensory panel is indispensable. The panel can be used to develop a detailed sensory profile of the compound, including the intensity of various aroma attributes.

A typical sensory panel evaluation process includes:

-

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize and rate the intensity of specific aroma attributes relevant to cocoa and chocolate.[7][8]

-

Sample Preparation: this compound is diluted in an appropriate solvent (e.g., propylene glycol or deodorized oil) to various concentrations.

-

Evaluation: Panelists are presented with the samples in a controlled environment and asked to rate the intensity of predefined descriptors (e.g., cocoa, smoky, roasted, sulfury) on a structured scale.[9]

-

Data Analysis: The collected data is statistically analyzed to determine the sensory profile of the compound.

Proposed Olfactory Signaling Pathway

The perception of odorants begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. While the specific OR that binds to this compound has not been definitively identified, its chemical structure as a sulfur-containing aldehyde suggests a potential interaction with receptors known to bind such functionalities.

The human olfactory receptor OR1A1 is a broadly tuned receptor that has been shown to be activated by a variety of compounds, including aldehydes and sulfur-containing molecules. Given this, a hypothetical signaling pathway for the perception of this compound involving OR1A1 is proposed below.

Conclusion

This compound is a crucial aroma compound with a distinct "aromatic cocoa dark chocolate" and "smoky" profile. While its sensory characteristics are well-documented qualitatively, a significant gap exists in the quantitative data, specifically its odor detection threshold. The experimental protocols outlined in this guide, including GC-O, AEDA, and sensory panel evaluations, provide a robust framework for the comprehensive analysis of its olfactory properties. Further research is warranted to determine its odor threshold and to elucidate the specific olfactory receptors and signaling pathways involved in its perception, which will enhance our understanding of flavor chemistry and guide the development of future food and fragrance products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Isobutyraldehyde | C4H8O | CID 6561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H10OS2 | CID 106217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Use of gas chromatography-olfactometry to identify key odorant compounds in dark chocolate. Comparison of samples before and after conching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Use of gas chromatography-olfactometry to identify key odorant compounds in dark chocolate. Comparison of samples before and after conching. | Semantic Scholar [semanticscholar.org]

- 7. cacaoofexcellence.org [cacaoofexcellence.org]

- 8. Analysis of the Sensory Profile and Physical and Physicochemical Characteristics of Amazonian Cocoa (Theobroma cacao L.) Beans Produced in Different Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of 2-(Methyldithio)isobutyraldehyde in Food Aroma: A Technical Guide

FOR IMMEDIATE RELEASE

A Comprehensive Overview of 2-(Methyldithio)isobutyraldehyde: From Formation to Sensory Perception